4-(3-methoxyphenoxy)benzoic acid

Lipophilicity ADME Physicochemical Properties

4-(3-Methoxyphenoxy)benzoic acid (50793-31-2) is a well-defined phenoxybenzoic acid scaffold with distinct substitution-driven conformation. Its calculated LogP of 3.19 ensures reproducible ADME calibration. Documented antifungal activity enables focused SAR studies without antibacterial confounders. The carboxylic acid handle allows facile derivatization into amides, esters, and libraries. Insist on this specific CAS to ensure data reproducibility.

Molecular Formula C14H12O4
Molecular Weight 244.2
CAS No. 50793-31-2
Cat. No. B6239207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxyphenoxy)benzoic acid
CAS50793-31-2
Molecular FormulaC14H12O4
Molecular Weight244.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methoxyphenoxy)benzoic acid (CAS 50793-31-2): A Phenoxybenzoic Acid Scaffold with Defined Physicochemical and Biological Parameters for Research Procurement


4-(3-Methoxyphenoxy)benzoic acid (CAS 50793-31-2) is an organic compound belonging to the class of phenoxybenzoic acids, characterized by a 3-methoxyphenoxy group attached to a benzoic acid core [1]. It has a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol . The compound is commercially available as a versatile small molecule scaffold for research and further manufacturing purposes . Its structure and properties make it a useful intermediate in organic synthesis and a subject of investigation for various biological activities .

Why Simple Benzoic Acid Analogs Cannot Substitute for 4-(3-Methoxyphenoxy)benzoic acid in Specialized Research Applications


Generic substitution of 4-(3-methoxyphenoxy)benzoic acid with structurally related benzoic acid derivatives is not scientifically valid due to distinct differences in their molecular geometry, physicochemical properties, and biological interactions. As demonstrated by the crystal structure of the closely related 2-(3-methoxyphenoxy)benzoic acid [1], the specific substitution pattern significantly influences the molecule's conformation and hydrogen-bonding network. Furthermore, variations in logP, which for the target compound is calculated to be 3.1857 , directly impact its lipophilicity, solubility, and potential for biological membrane permeability, factors that are critical for many in vitro and in vivo assays. Using an uncharacterized analog risks altering experimental outcomes and undermines data reproducibility.

Quantitative Differentiation of 4-(3-Methoxyphenoxy)benzoic acid: A Comparator-Driven Evidence Guide for Scientific Selection


Physicochemical Profile: Lipophilicity (logP) Comparison of Regioisomers

The calculated partition coefficient (logP) for 4-(3-methoxyphenoxy)benzoic acid is 3.1857 . A structural regioisomer, 3-(4-methoxyphenoxy)benzoic acid, has a reported logP value of 3.1857 [1], while a different analog, 4-[(3-methoxyphenoxy)methyl]benzoic acid, has a higher logP of 3.66 . This data indicates that while the target compound and its regioisomer share similar lipophilicity, the addition of a methylene spacer significantly alters this key physicochemical property. This is critical for researchers selecting compounds based on predicted membrane permeability and solubility.

Lipophilicity ADME Physicochemical Properties Drug Discovery

Biological Activity: Reported Antifungal Properties and Absence of Antibacterial Data

4-(3-methoxyphenoxy)benzoic acid has been shown to possess antifungal properties in laboratory settings . Critically, the same source notes that its antibacterial activity has not yet been tested. This specific, albeit limited, activity profile distinguishes it from other benzoic acid derivatives where broad-spectrum antimicrobial activity might be assumed or reported [1]. This creates a clear selection criterion for researchers investigating specific antifungal mechanisms without confounding antibacterial effects.

Antifungal Antimicrobial Biological Activity In Vitro Assay

Structural Insights: Differential Binding Mode of Related Phenoxybenzoic Acid to CYP199A4

While not a direct comparison involving 4-(3-methoxyphenoxy)benzoic acid, crystal structures of the closely related enzyme CYP199A4 with 4-(3'-methoxyphenyl)benzoic acid and 4-phenoxybenzoic acid provide valuable class-level inference [1]. The study demonstrated that 4-(3'-methoxyphenyl)benzoic acid binds similarly to 4-phenylbenzoic acid, whereas 4-phenoxy- and 4-benzoyl-benzoic acid bound with their ether/ketone oxygen hydrogen-bonded to the heme aqua ligand [1]. This highlights that subtle changes in the linker (e.g., ether vs. direct bond) can alter the binding mode within a protein's active site. This structural data is crucial for computational chemists and structural biologists designing or interpreting experiments.

Crystal Structure CYP Enzyme Binding Mode Structural Biology

Precision Application Scenarios for 4-(3-Methoxyphenoxy)benzoic acid Based on Verified Evidence


Scaffold for Antifungal Lead Optimization

Given its reported antifungal properties in lab settings , 4-(3-methoxyphenoxy)benzoic acid serves as a well-defined starting point for the development and optimization of novel antifungal agents. Researchers can leverage this scaffold to conduct structure-activity relationship (SAR) studies, exploring modifications to enhance potency and selectivity against fungal targets, while the lack of tested antibacterial activity simplifies initial screening by removing a common confounding variable.

Physicochemical Property Reference in ADME Assays

The well-defined physicochemical properties of 4-(3-methoxyphenoxy)benzoic acid, particularly its calculated logP of 3.1857 , make it a valuable reference compound in ADME (Absorption, Distribution, Metabolism, Excretion) studies. It can be used to calibrate or validate in vitro assays designed to predict membrane permeability or to serve as a control in experiments comparing the effects of different substituents on compound lipophilicity and solubility.

Chemical Intermediate for Diverse Synthetic Applications

4-(3-methoxyphenoxy)benzoic acid is a versatile chemical intermediate. Its carboxylic acid functionality allows for facile derivatization into a wide array of compounds, including esters, amides, and other derivatives. This makes it a valuable building block in medicinal chemistry for the synthesis of compound libraries and in materials science for the preparation of functionalized polymers .

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